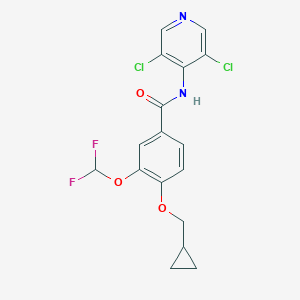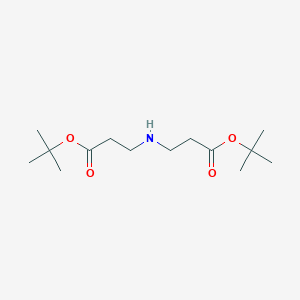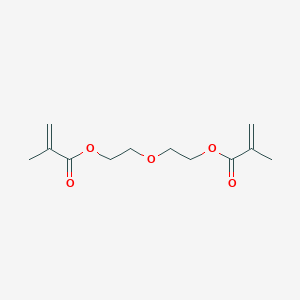![molecular formula C19H14 B134967 3-Methylbenz[a]anthracene CAS No. 2498-75-1](/img/structure/B134967.png)
3-Methylbenz[a]anthracene
Vue d'ensemble
Description
3-Methylbenz[a]anthracene is a chemical compound with the linear formula C19H14 . It is a derivative of benz[a]anthracene .
Molecular Structure Analysis
The molecular structure of 3-Methylbenz[a]anthracene consists of a benz[a]anthracene core with a methyl group attached . The molecular weight is 242.3145 .Applications De Recherche Scientifique
Synthesis of Anthracene Derivatives
3-Methylbenz[a]anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings. It has been extensively studied for its interesting photophysical, photochemical, and biological properties . It is used in the synthesis of anthracene derivatives, which are currently the subject of research in several areas .
Application in OLEDs
Organic light-emitting diodes (OLEDs) are one of the applications of anthracene derivatives. OLEDs fabricated with 9,10-diphenylanthracene derivatives are blue light emitters .
Application in OFETs
Anthracene derivatives have been employed as an organic semiconductor in organic field-effect transistors (OFETs) .
Use in Polymeric Materials
Due to their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties, making them relevant for the development and application of several organic materials, such as polymeric materials .
Biological Activities
Anthracene derivatives display useful biological activities. For instance, the anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .
Generation of Singlet Oxygen and Induction of Lipid Peroxidation
Upon photoirradiation by UVA light in the presence of a lipid, 3-Methylbenz[a]anthracene induces lipid peroxidation and generates singlet oxygen .
Mécanisme D'action
Target of Action
3-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts .
Mode of Action
The compound binds covalently to DNA, forming DNA adducts . This interaction can lead to DNA damage and mutations, which can disrupt normal cellular processes and lead to carcinogenesis .
Biochemical Pathways
3-Methylbenz[a]anthracene is metabolized by various enzymes in the body, leading to the formation of reactive intermediates . These intermediates can bind to DNA and form DNA adducts . The formation of these adducts can disrupt normal DNA replication and transcription processes, leading to mutations and potentially cancer .
Pharmacokinetics
Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it can be distributed throughout the body and metabolized by enzymes in the liver . The metabolites can then be excreted in the urine and feces .
Result of Action
The primary result of 3-Methylbenz[a]anthracene’s action is the formation of DNA adducts, which can lead to DNA damage and mutations . These mutations can disrupt normal cellular processes and lead to the development of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylbenz[a]anthracene. For example, exposure to sunlight can lead to the formation of reactive oxygen species, which can increase the reactivity of the compound . Additionally, the presence of other pollutants can influence the metabolism and toxicity of the compound .
Propriétés
IUPAC Name |
3-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZKVUIQCRWXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179697 | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenz[a]anthracene | |
CAS RN |
2498-75-1 | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)anthracene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The provided articles discuss carcinogenic potential in relation to benzo[a]pyrene. Is 3-Methylbenz[a]anthracene also carcinogenic?
A1: While the articles don't directly assess the carcinogenicity of 3-Methylbenz[a]anthracene itself, they highlight the crucial role of structure and solvent in carcinogenic potential. Research [, ] demonstrates that closely related compounds, 9-, 2-, and 3-Methylbenz[a]anthracene, were non-carcinogenic in toluene but became carcinogenic when dissolved in n-dodecane. This underscores the complex interplay between compound structure and environmental factors in carcinogenesis. Further research specifically focusing on 3-Methylbenz[a]anthracene is necessary to determine its carcinogenic potential.
Q2: One article mentions a synthesis route for a related compound, tetrangulol, starting with a naphthoquinone derivative. Could this method be adapted to synthesize 3-Methylbenz[a]anthracene derivatives?
A2: The synthesis of tetrangulol, a 1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, utilizes a decarboxylative alkylation of a naphthoquinone derivative followed by cyclization and dehydrogenation [, ]. While this strategy provides a foundation, directly adapting it to synthesize 3-Methylbenz[a]anthracene derivatives might require significant modifications. The presence of the quinone moiety in tetrangulol introduces functionalities and reactivity patterns not present in the target compound. Therefore, alternative synthetic routes or modifications to this approach would likely be necessary.
Q3: The research highlights the discovery of a novel antibacterial compound, 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, from a deep-sea bacterium. Could this finding open avenues for new drug discovery related to 3-Methylbenz[a]anthracene?
A3: The isolation of 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, structurally similar to 3-Methylbenz[a]anthracene, from a deep-sea Actinomadura species presents an intriguing opportunity []. While this compound exhibits immunosuppressant activity, its antibacterial activity against Staphylococcus aureus suggests potential for drug development. This discovery highlights the vast and underexplored chemical diversity of marine microorganisms, which could be a source of novel 3-Methylbenz[a]anthracene analogs or derivatives with potential therapeutic applications. Further investigation into the structure-activity relationship of this compound and its analogs could pave the way for designing new antibacterial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)


![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
